2-Chloro-4-(2-ethylanilino)pyrimidine
Description
2-Chloro-4-(2-ethylanilino)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a 2-ethylanilino group (-NH-C₆H₄-2-C₂H₅) at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticonvulsants, and CNS-targeting agents. The 2-chloro substituent enhances reactivity for further functionalization, while the 4-(2-ethylanilino) group introduces steric and electronic effects that influence binding affinity and pharmacokinetics .
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-chloro-N-(2-ethylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-2-9-5-3-4-6-10(9)15-11-7-8-14-12(13)16-11/h3-8H,2H2,1H3,(H,14,15,16) |
InChI Key |
XNUUXCYSEVAFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Reactivity: The 4-Cl in 2-chloro-4-(2-ethylanilino)pyrimidine is displaced via nucleophilic aromatic substitution (SNAr) with amines, similar to analogs like 4-(2,3-dimethoxyanilino) derivatives .
Physicochemical Properties
Pharmacological Activity Comparisons
Anticonvulsant Activity
Compounds with 4-heterocyclic substituents (e.g., triazole, imidazole) exhibit anticonvulsant activity in MES and scMET models at 30–300 mg/kg doses. For example:
- 2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine (8): ED₅₀ = 30 mg/kg in MES, comparable to carbamazepine .
- This compound: While direct data are unavailable, the ethylanilino group’s bulk may reduce efficacy in seizure models compared to smaller heterocycles but improve CNS penetration .
CNS Receptor Interactions
The 2-ethylanilino group’s aromaticity may similarly target CNS receptors but with distinct selectivity .
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